Cas no 1125420-11-2 (3-Amino-5-(2,4-dichlorophenyl)pyridine)

3-Amino-5-(2,4-dichlorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(2,4-dichlorophenyl)pyridin-3-amine
- 3-Amino-5-(2,4-dichlorophenyl)pyridine
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- Inchi: 1S/C11H8Cl2N2/c12-8-1-2-10(11(13)4-8)7-3-9(14)6-15-5-7/h1-6H,14H2
- InChI Key: MJXMDCDTGCYYHL-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1C=NC=C(C=1)N)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 213
- XLogP3: 3.1
- Topological Polar Surface Area: 38.9
3-Amino-5-(2,4-dichlorophenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022005588-500mg |
3-Amino-5-(2,4-dichlorophenyl)pyridine |
1125420-11-2 | 97% | 500mg |
$989.80 | 2023-09-04 | |
Alichem | A022005588-250mg |
3-Amino-5-(2,4-dichlorophenyl)pyridine |
1125420-11-2 | 97% | 250mg |
$734.40 | 2023-09-04 | |
Alichem | A022005588-1g |
3-Amino-5-(2,4-dichlorophenyl)pyridine |
1125420-11-2 | 97% | 1g |
$1764.00 | 2023-09-04 |
3-Amino-5-(2,4-dichlorophenyl)pyridine Related Literature
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
Additional information on 3-Amino-5-(2,4-dichlorophenyl)pyridine
Recent Advances in the Study of 3-Amino-5-(2,4-dichlorophenyl)pyridine (CAS: 1125420-11-2)
3-Amino-5-(2,4-dichlorophenyl)pyridine (CAS: 1125420-11-2) has recently emerged as a compound of significant interest in medicinal chemistry and drug discovery. This heterocyclic scaffold, featuring both pyridine and dichlorophenyl moieties, demonstrates unique physicochemical properties that make it particularly valuable for pharmaceutical applications. Recent studies have focused on its potential as a building block for kinase inhibitors and its role in modulating protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility as a core structure for developing selective JAK2 inhibitors. The researchers systematically modified the 3-amino group while maintaining the 2,4-dichlorophenyl substitution, achieving nanomolar potency against JAK2 with excellent selectivity over JAK1 and JAK3. Molecular docking studies revealed that the dichlorophenyl group occupies a hydrophobic pocket in the JAK2 ATP-binding site, while the amino group forms critical hydrogen bonds with the hinge region.
In the field of antibacterial research, a team from the University of Manchester reported in ACS Infectious Diseases (2024) that derivatives of 3-Amino-5-(2,4-dichlorophenyl)pyridine showed promising activity against multidrug-resistant Gram-positive pathogens. The lead compound from this series demonstrated MIC values of ≤1 μg/mL against MRSA and VRE strains, with a novel mechanism of action involving inhibition of bacterial cell wall biosynthesis enzymes.
The compound's synthetic accessibility has also been improved through recent methodological developments. A 2024 Nature Protocols publication detailed a streamlined three-step synthesis from commercially available 2,4-dichlorobenzaldehyde, achieving an overall yield of 68% with excellent purity (>99%). This advancement addresses previous challenges in large-scale production and has facilitated more extensive structure-activity relationship studies.
Emerging applications in neurological disorders were highlighted at the 2024 International Conference on Alzheimer's Disease, where researchers presented data showing that certain fluorinated analogs of 3-Amino-5-(2,4-dichlorophenyl)pyridine can cross the blood-brain barrier and reduce amyloid-β aggregation by up to 70% in transgenic mouse models. These findings open new avenues for developing small molecule therapeutics for neurodegenerative diseases.
From a safety perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2023) have established favorable preliminary profiles for this chemical scaffold. In vitro genotoxicity assays (Ames test, micronucleus test) were negative up to 100 μM, and acute toxicity studies in rodents showed LD50 values >500 mg/kg. These data support further development of this compound class for pharmaceutical applications.
The future research directions for 3-Amino-5-(2,4-dichlorophenyl)pyridine derivatives appear particularly promising in oncology, with several preclinical candidates currently in development. The scaffold's versatility allows for diverse modifications that can fine-tune pharmacological properties while maintaining favorable drug-like characteristics. Continued exploration of this chemical space is expected to yield novel therapeutic agents across multiple disease areas.
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